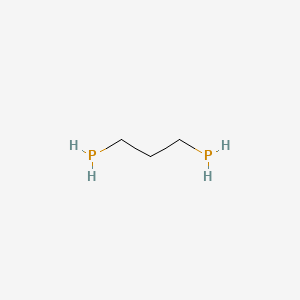

1,3-Bis(phosphino)propane

Description

Contextualization as a Diphosphine Ligand in Coordination Chemistry and Homogeneous Catalysis

In the realm of coordination chemistry, 1,3-bis(diphenylphosphino)propane (B126693) is a cornerstone bidentate chelating ligand. chemimpex.comcommonorganicchemistry.com It coordinates to a central metal atom through its two phosphorus atoms, forming a stable six-membered chelate ring (C₃P₂M). wikipedia.orgchemicalbook.com This chelation enhances the stability of the resulting metal complexes, a crucial feature for their application in catalysis.

A key characteristic of dppp (B1165662) is its "natural bite angle," which is the preferred P-M-P angle it forms in a coordination complex. For dppp, this angle is approximately 91°. wikipedia.orgchemicalbook.com This specific geometry is highly influential in determining the structure and reactivity of the metal complex. The 91° bite angle is particularly effective for stabilizing square-planar or octahedral geometries, which are common in catalytic intermediates. wikipedia.org This structural control makes dppp an invaluable ligand in homogeneous catalysis, where the catalyst and reactants are in the same phase. wikipedia.orgcommonorganicchemistry.comnih.gov The stability and defined geometry that dppp imparts to metal centers allow for tailored reactivity and selectivity in a wide array of chemical transformations. chemimpex.com

Significance in Advancing Synthetic Methodologies

The application of 1,3-bis(diphenylphosphino)propane as a ligand has been instrumental in advancing various synthetic methodologies, particularly in the field of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The dppp ligand, when complexed with metals like palladium or nickel, enhances reaction rates, selectivity, and functional group tolerance. chemimpex.com

Its utility is prominent in several key named reactions:

Kumada Coupling: Nickel complexes of dppp, such as [NiCl₂(dppp)], are effective catalysts for the coupling of Grignard reagents with organic halides. wikipedia.orgchemicalbook.comfishersci.nl

Suzuki-Miyaura Coupling: Dppp is frequently used as a ligand in palladium-catalyzed couplings between organoboranes and organic halides. sigmaaldrich.comfishersci.nl

Heck Reaction: In palladium-catalyzed arylations of alkenes, dppp can be employed to control regioselectivity. wikipedia.orgchemicalbook.comfishersci.nl

Sonogashira Coupling: This ligand is also utilized in the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.comfishersci.nl

Negishi Coupling: Dppp facilitates the cross-coupling of organozinc compounds with organic halides, catalyzed by nickel or palladium. sigmaaldrich.comfishersci.nl

Beyond cross-coupling, dppp is a critical ligand in polymerization. Palladium(II)-dppp complexes serve as catalysts for the copolymerization of carbon monoxide and ethylene (B1197577), leading to the production of polyketones, which are important engineering thermoplastics. wikipedia.orgchemicalbook.com The ligand's structure is crucial for controlling the alternating insertion of the monomers, a key factor for the polymer's properties.

| Catalytic Reaction | Metal Center | Role of dppp Ligand | Reference |

|---|---|---|---|

| Kumada Coupling | Nickel (Ni) | Forms the [NiCl₂(dppp)] complex, which catalyzes the cross-coupling of Grignard reagents with aryl chlorides. | wikipedia.orgchemicalbook.com |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhances reaction rates and selectivity in the coupling of aryl halides with boronic acids. | |

| Heck Reaction | Palladium (Pd) | Controls regioselectivity in the arylation of olefins. | wikipedia.orgchemicalbook.com |

| Sonogashira Coupling | Palladium (Pd) | Used as a ligand for the coupling of terminal alkynes with organic halides. | sigmaaldrich.com |

| CO/Ethylene Copolymerization | Palladium (Pd) | Mediates the alternating copolymerization to produce polyketones. | wikipedia.org |

Scope of Research Areas in Contemporary Chemical Science

The influence of 1,3-bis(diphenylphosphino)propane extends across several domains of modern chemical science, driven by its versatile coordination properties. chemimpex.com Its primary application remains in organometallic chemistry and catalysis, where researchers continue to develop novel transformations and improve existing ones. chemimpex.comcommonorganicchemistry.com

A significant area of contemporary research involves the synthesis of advanced materials. The use of dppp in palladium-catalyzed polymerization to create polyketones is a prime example of its industrial relevance. chemicalbook.com Furthermore, dppp plays a crucial role in nanotechnology, particularly in the synthesis and stabilization of metal nanoclusters. sigmaaldrich.comsigmaaldrich.com For instance, it has been used to create stable gold clusters with specific nuclearities, which have potential applications in catalysis and electronics. sigmaaldrich.comacs.orgsigmaaldrich.comnih.govacs.org Studies have investigated the reaction mechanisms governing the formation of these dppp-protected gold nanoclusters, highlighting the ligand's role in controlling cluster growth and stability. acs.orgacs.org

Research also focuses on the synthesis of new coordination compounds with dppp and various transition metals, including nickel, copper, manganese, and iron, to explore their structural, thermal, and potential biological properties. nih.govnih.gov By comparing dppp with other diphosphine ligands that have different backbone lengths and steric properties, chemists can fine-tune the electronic and steric environment of a metal catalyst to optimize its performance for a specific reaction. bohrium.com This comparative approach is fundamental to the rational design of new and more efficient catalysts. bohrium.comrsc.org

| Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (°) | Chelate Ring Size | Reference |

|---|---|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane (B154495) | dppe | –(CH₂)₂– | ~85 | 5-membered | taylorandfrancis.com |

| 1,3-Bis(diphenylphosphino)propane | dppp | –(CH₂)₃– | ~91 | 6-membered | wikipedia.orgtaylorandfrancis.com |

| 1,4-Bis(diphenylphosphino)butane (B1266417) | dppb | –(CH₂)₄– | ~98 | 7-membered | |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99 | - | bohrium.com |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Xanthene | ~108 | - | bohrium.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phosphanylpropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIOXGHYZJCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402628 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-91-8 | |

| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Phosphino Propane

Traditional Synthetic Routes

Traditional syntheses of 1,3-Bis(phosphino)propane and its derivatives, such as 1,3-Bis(diphenylphosphino)propane (B126693) (dppp), have historically relied on direct coupling reactions involving highly reactive organometallic reagents.

A primary and straightforward method for constructing the P-C-C-C-P backbone of dppp (B1165662) is through the coupling of an alkali metal phosphide with a suitable dihaloalkane. The most common variant of this strategy involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane. wikipedia.org In this nucleophilic substitution reaction, the diphenylphosphide anion acts as the nucleophile, displacing the halide leaving groups on the propane (B168953) chain.

This method is effective but requires the prior preparation and handling of the pyrophoric lithium diphenylphosphide reagent.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Lithium diphenylphosphide (Ph₂PLi) | 1,3-Dichloropropane (Cl(CH₂)₃Cl) | 1,3-Bis(diphenylphosphino)propane | Lithium chloride (LiCl) |

An alternative and often more controllable route involves a sequence of metal-halogen exchange followed by metathesis reactions. wikipedia.org This multi-step approach avoids the direct preparation of lithium diphenylphosphide from diphenylphosphine and instead builds the final molecule from more fundamental precursors. This method can be more cost-effective and manageable. wikipedia.org

The synthesis proceeds in three main steps:

Metal-Halogen Exchange: 1,3-Dibromopropane reacts with tert-butyllithium to form a dilithiated propane species. Br(CH₂)₃Br + 2 ᵗBuLi → Li(CH₂)₃Li + 2 ᵗBuBr wikipedia.org

First Metathesis: The resulting dilithiopropane is then treated with a phosphorus halide, such as phosphorus trichloride, to form a dichlorophosphino intermediate. Li(CH₂)₃Li + 2 PCl₃ → Cl₂P(CH₂)₃PCl₂ + 2 LiCl wikipedia.org

Second Metathesis (Grignard-like reaction): The final step involves the reaction of this intermediate with four equivalents of phenyllithium to attach the phenyl groups to the phosphorus atoms, yielding the desired dppp ligand. Cl₂P(CH₂)₃PCl₂ + 4 PhLi → Ph₂P(CH₂)₃PPh₂ + 4 LiCl wikipedia.org

This sequence provides a high degree of control over the reaction pathway. wikipedia.org

| Step | Reactants | Product |

| 1 | 1,3-Dibromopropane, tert-Butyllithium | 1,3-Dilithiopropane |

| 2 | 1,3-Dilithiopropane, Phosphorus trichloride | 1,3-Bis(dichlorophosphino)propane |

| 3 | 1,3-Bis(dichlorophosphino)propane, Phenyllithium | 1,3-Bis(diphenylphosphino)propane |

Contemporary and Optimized Synthetic Protocols

Modern approaches to the synthesis of this compound and its analogues focus on improving safety, efficiency, and functional group tolerance. These methods often involve the use of more stable precursors and high-yield reduction techniques.

1,3-Bis(diphenylphosphino)propane is known to be sensitive to air, readily oxidizing to form the corresponding 1,3-Bis(diphenylphosphino)propane dioxide. wikipedia.org This degradation pathway can be reversed, and the phosphine (B1218219) oxide can be used as a stable, air-tolerant precursor to the final phosphine ligand. The synthesis can be designed to produce the phosphine oxide, which is then reduced in the final step. This strategy is advantageous as it allows for easier handling and purification of the intermediate.

The reduction of the P=O bond is a critical step and can be accomplished using various reducing agents. A range of silane-based reductants are particularly effective. For instance, tetramethyldisiloxane (TMDS), often used with a titanium catalyst like Ti(OⁱPr)₄, can efficiently reduce tertiary phosphine oxides. organic-chemistry.org Other powerful reducing systems include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org The choice of reductant can be crucial, especially when other reducible functional groups are present in the molecule. Some methods, such as those using 1,3-diphenyl-disiloxane, offer high chemoselectivity, reducing the phosphine oxide while leaving functionalities like esters and ketones intact. umn.edu

| Precursor | Reducing Agent Example | Product | Key Feature |

| 1,3-Bis(diphenylphosphino)propane dioxide | Tetramethyldisiloxane (TMDS) / Ti(OⁱPr)₄ | 1,3-Bis(diphenylphosphino)propane | Effective for various phosphine oxides organic-chemistry.org |

| 1,3-Bis(diphenylphosphino)propane dioxide | Diisobutylaluminium hydride (DIBAL-H) | 1,3-Bis(diphenylphosphino)propane | Strong, non-selective reductant |

| 1,3-Bis(diphenylphosphino)propane dioxide | 1,3-Diphenyl-disiloxane (DPDS) | 1,3-Bis(diphenylphosphino)propane | High chemoselectivity umn.edu |

In the context of precursor synthesis, triphosgene can be used to convert 1,3-diols, such as 1,3-propanediol, into the corresponding 1,3-dihalopropanes. This transformation typically proceeds via an intermediate such as a cyclic carbonate or by reaction with hydrogen halides where the phosgene-based reagent acts as a dehydrating agent. The use of a stable solid like triphosgene simplifies the handling protocols required for this conversion compared to using gaseous reagents, representing a significant optimization in the preparation of the C3 backbone used in the synthesis of this compound.

| Precursor | Reagent | Intermediate (Plausible) | Product | Advantage |

| 1,3-Propanediol | Triphosgene, Halide Source | Cyclic Propylene Carbonate | 1,3-Dihalopropane | Use of a safer, solid reagent mdma.ch |

Coordination Chemistry of 1,3 Bis Phosphino Propane Ligands

Ligand Architecture and Chelation Characteristics

The specific arrangement of the donor phosphorus atoms and the length of the hydrocarbon bridge in 1,3-bis(phosphino)propane define its coordination properties. This architecture is fundamental to its role in forming stable and reactive metal complexes.

Bidentate Coordination Mode

This compound primarily functions as a bidentate ligand, meaning it binds to a central metal atom through its two phosphorus donor atoms. commonorganicchemistry.comprochemonline.com This mode of coordination is a defining feature of its chemistry, leading to the formation of chelate rings that enhance the stability of the resulting metal complexes. prochemonline.com This chelating effect is a key reason for its widespread use in catalysis and coordination chemistry. The flexibility of the propane (B168953) backbone allows the two diphenylphosphino groups to coordinate to a metal center, a characteristic that is central to its utility in various chemical transformations. prochemonline.com

Influence of Natural Bite Angle on Complex Stability and Reactivity

A critical parameter that governs the geometry and reactivity of metal complexes with bidentate ligands is the "natural bite angle." This angle is defined as the preferred P-M-P angle adopted by the ligand in a coordination complex, dictated by the length and flexibility of the backbone connecting the two phosphorus atoms. For 1,3-bis(diphenylphosphino)propane (B126693), the natural bite angle is approximately 91 degrees. wikipedia.org

This specific bite angle has a significant influence on the geometry of the resulting metal complex and, consequently, its stability and catalytic behavior. The ability of the ligand to achieve this angle with minimal strain contributes to the thermodynamic stability of the complex. Furthermore, the bite angle can affect the electronic properties of the metal center and the steric environment around it, which in turn dictates the reactivity and selectivity of the complex in catalytic reactions. For instance, the bite angle can influence the preferred coordination geometry, with angles near 90° favoring square planar or octahedral geometries. wikipedia.org

Formation and Characterization of Transition Metal Complexes

This compound forms a wide array of complexes with various transition metals. The synthesis and characterization of these complexes are crucial for understanding their properties and potential applications.

Monometallic Complexes

In the formation of monometallic complexes, a single metal center is coordinated by one or more this compound ligands. The stoichiometry and structure of these complexes depend on the metal, its oxidation state, and the reaction conditions.

Nickel(II) Complexes (e.g., Dichloro(1,3-bis(diphenylphosphino)propane)nickel)

A prominent example of a monometallic complex is dichloro(1,3-bis(diphenylphosphino)propane)nickel(II), often denoted as [Ni(dppp)Cl₂]. guidechem.comottokemi.com This complex is typically synthesized by reacting a nickel(II) salt, such as nickel(II) chloride hexahydrate, with an equimolar amount of 1,3-bis(diphenylphosphino)propane in a suitable solvent like 2-propanol. wikipedia.orgwikipedia.org The resulting complex is a bright orange-red crystalline solid. wikipedia.org

The coordination geometry of [Ni(dppp)Cl₂] and its analogs can be influenced by the solvent and temperature. While the chloride version has low solubility, studies on the bromo and iodo derivatives have shown a temperature-dependent equilibrium between square-planar and tetrahedral geometries in polar organic solvents. wikipedia.org This contrasts with the analogous complex formed with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which maintains a static square-planar structure. wikipedia.org The magnetic properties of these complexes are also dependent on their geometry, with square-planar complexes being diamagnetic and tetrahedral complexes being paramagnetic. wikipedia.org

Detailed characterization of these nickel complexes involves various spectroscopic and analytical techniques. For instance, a study on a related complex, [Ni(DPPP)(APY)(H₂O)Cl₂]·H₂O (where APY is 2-aminopyridine), revealed an octahedral geometry around the nickel(II) ion based on magnetic susceptibility measurements. researchgate.netnih.gov Thermal analysis of this complex showed distinct decomposition steps corresponding to the loss of water molecules, the 2-aminopyridine (B139424) ligand, and chlorine atoms. nih.gov

Table of Research Findings for Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)

| Property | Finding |

| Synthesis | Prepared by reacting nickel(II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane. wikipedia.org |

| Appearance | Bright orange-red crystalline powder. wikipedia.org |

| Geometry | Exhibits a temperature-dependent equilibrium between square-planar and tetrahedral geometries in polar organic solvents (for bromo and iodo analogs). wikipedia.org |

| Magnetic Properties | Diamagnetic in square-planar form and paramagnetic in tetrahedral form. wikipedia.org |

| Applications | Used as a catalyst in cross-coupling reactions like the Kumada coupling. wikipedia.orgottokemi.com |

Molybdenum(0) Complexes

The coordination of 1,3-bis(diphenylphosphino)propane (dppp) to molybdenum(0) carbonyl centers has been a subject of structural investigation. The complex [Mo(CO)₄(dppp)] has been isolated and characterized, revealing interesting structural features.

A notable aspect of this complex is the existence of at least two polymorphic forms. One polymorph crystallizes in the monoclinic space group P2₁/c, while a previously reported form is orthorhombic, belonging to the space group Pnma. researchgate.net In both structures, the molybdenum center adopts an octahedral geometry with the dppp (B1165662) ligand coordinating in a cis-fashion. researchgate.net The six-membered chelate ring formed by the dppp ligand adopts a chair conformation. researchgate.net

While the core molecular conformations and bond lengths within the [Mo(CO)₄(dppp)] molecule are very similar between the two polymorphs, their crystal packing differs significantly. researchgate.net In the monoclinic form, adjacent molecules are offset and canted with respect to the ab plane, with a whole molecule in the asymmetric unit. researchgate.net Conversely, in the orthorhombic polymorph, the molecules are stacked directly in parallel columns, with individual molecules situated on mirror planes. researchgate.net

The synthesis of cis-Mo(CO)₄L₂ complexes, where L is a phosphine (B1218219) ligand, is generally considered to yield the kinetic product, which can then isomerize to the thermodynamically favored trans isomer. wits.ac.za The cis-trans isomerization process is influenced by steric factors, with bulkier ligands favoring the trans configuration to minimize steric repulsion. wits.ac.za

Table 1: Selected Geometric Data for [Mo(CO)₄(dppp)] Polymorphs

| Parameter | Monoclinic Polymorph (I) | Orthorhombic Polymorph (I') |

|---|---|---|

| Mo-P Bond Lengths (Å) | Similar to I' | Not explicitly stated |

| P-Mo-P Bite Angle (°) | Similar to I' | Not explicitly stated |

| Chelate Ring Conformation | Chair | Not explicitly stated |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

Data sourced from Sanchez Ballester et al., 2007. researchgate.net

Gold(I) Adducts

The coordination of this compound derivatives to gold(I) centers has resulted in the formation of various adducts. For instance, the reaction of 1,3-bis(di-2-pyridylphosphino)propane (d2pypp) with AuCl leads to the formation of both 2:1 and 1:2 adducts, specifically (AuCl)₂(μ-d2pypp-P,P') and [Au(d2pypp-P,P')₂]Cl, respectively. rsc.orgnih.gov These complexes have been characterized using NMR spectroscopy and single-crystal X-ray diffraction. rsc.orgnih.gov

The synthesis of these gold(I) adducts can be achieved through a convenient route involving the reaction of the diphosphine ligand with a suitable gold(I) precursor. rsc.orgnih.gov The nature of the resulting complex, whether it is a binuclear bridged species or a mononuclear chelated complex, can be controlled by the stoichiometry of the reactants.

Bimetallic and Multimetallic Complexes

Iron-Nickel Complexes

Mixed-metal complexes containing both iron and nickel with 1,3-bis(diphenylphosphino)propane (dppp) and other ligands have been synthesized and characterized. For example, coordination compounds with the general formula [M(DPPP)(APY)(H₂O)Cl₂]·xH₂O, where M can be Ni(II) or Fe(II), and APY is 2-aminopyridine, have been prepared. nih.gov In these complexes, the dppp ligand coordinates to the metal center along with the 2-aminopyridine and water molecules. The structure of these complexes has been confirmed by various spectroscopic techniques and elemental analysis. nih.gov

The synthesis of these iron-nickel complexes typically involves the reaction of the corresponding metal salt with dppp and the other desired ligands in a suitable solvent. nih.gov These complexes are generally air-stable solids. nih.gov

Diiron Dithiolate Carbonyl Complexes

Diiron dithiolate carbonyl complexes containing this compound ligands are of significant interest as synthetic models for the active site of [FeFe]-hydrogenases. researchgate.netacs.org These enzymes are highly efficient in the production and uptake of hydrogen. researchgate.net The complex [Fe₂(CO)₆{μ-(SCH₂)₂CH₂}] is structurally similar to the active site of these enzymes. researchgate.net

Substitution of the carbonyl ligands in [Fe₂(μ-pdt)(CO)₆] (where pdt = propane-1,3-dithiolate) with phosphine ligands such as dppp can be achieved. For instance, the reaction of [Fe₂(μ-pdt)(CO)₆] with a chelating diphosphine like 2,2´-bis(diphenylphosphino)-1,1'-biphenyl (dpbp) results in the formation of [Fe₂(CO)₄(κ²-dpbp){μ-(SCH₂)₂CH₂}]. researchgate.net The synthesis of phosphine-substituted diiron dithiolate complexes can also be achieved through the decarbonylation of the parent hexacarbonyl complex in the presence of the phosphine ligand. nih.gov

The presence of the phosphine ligand can influence the electronic and structural properties of the diiron center, which in turn can affect its reactivity and catalytic activity. nih.gov For example, the introduction of phosphine ligands can impact the reduction potentials of the complex. nih.gov

Complexes with Mixed Ligand Systems (e.g., Phosphine-Amine Ligands)

Complexes of 1,3-bis(diphenylphosphino)propane with mixed ligand systems, such as those also containing amine-based ligands, have been explored. As mentioned in the section on iron-nickel complexes, compounds of the type [M(DPPP)(APY)(H₂O)Cl₂] (M = Ni(II), Fe(II); APY = 2-aminopyridine) are examples of such systems. nih.govresearchgate.net In these octahedral complexes, the dppp ligand, along with the 2-aminopyridine and a water molecule, coordinates to the metal center. nih.govnih.gov

Gold Cluster Formation and Stabilization

1,3-Bis(diphenylphosphino)propane (dppp) has been effectively utilized in the synthesis and stabilization of gold nanoclusters. acs.orgnih.govmdpi.com The diphosphine ligand plays a crucial role in controlling the size and stability of the resulting gold clusters. nih.gov

The formation of dppp-protected gold clusters can be initiated by the reduction of a gold(I) precursor, such as Au(PPh₃)Cl, in the presence of the dppp ligand. acs.orgnih.gov This process involves the nucleation of [Au⁰LL']• free radicals to form a distribution of ligated clusters. acs.orgnih.gov The reaction mechanism can be complex, involving steps such as ligand exchange, ion-molecule reactions, and etching of larger clusters. acs.org

A variety of cationic gold clusters ligated by dppp have been identified, including species such as [Au(dppp)n]⁺ (n = 1, 2), [Au₂(dppp)n]²⁺ (n = 3, 4), [Au₆(dppp)n]²⁺ (n = 3, 4), and [Au₁₁(dppp)₅]³⁺. nih.govmdpi.com The formation of these specific cluster sizes highlights the role of the dppp ligand in directing the assembly of the gold atoms. It has been proposed that species like [Au(dppp)₂]⁺ act as key intermediates in the formation of larger cluster cations. nih.gov

The substituents on the phosphine centers of the diphosphine ligand can also influence the size and stability of the resulting gold clusters. A comparative study between dppp and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp) showed that this relatively small change in the ligand structure has a pronounced effect on the preferentially formed cluster sizes in solution. nih.gov

Table 2: Examples of Dppp-Stabilized Gold Clusters

| Cluster Formula | Charge | Reference |

|---|---|---|

| [Au(dppp)]⁺ | +1 | nih.govmdpi.com |

| [Au(dppp)₂]⁺ | +1 | nih.govmdpi.com |

| [Au₂(dppp)₃]²⁺ | +2 | nih.govmdpi.com |

| [Au₂(dppp)₄]²⁺ | +2 | nih.govmdpi.com |

| [Au₆(dppp)₃]²⁺ | +2 | nih.govmdpi.com |

| [Au₆(dppp)₄]²⁺ | +2 | nih.govmdpi.com |

| [Au₁₁(dppp)₅]³⁺ | +3 | nih.govmdpi.com |

Reaction Mechanism Governing Ligated Gold Nanocluster Synthesis

The synthesis of gold monolayer-protected clusters (MPCs) stabilized by this compound (dppp) is governed by a multi-step reaction mechanism that can be manipulated to achieve directed syntheses. The process is initiated by the chemical reduction of two-coordinate phosphine-ligated Au(I) complexes, such as those formed from Au(PPh₃)Cl and dppp. nih.gov This reduction leads to the formation of Au(0)LL' free radical complexes. nih.gov

These highly reactive Au(0) species subsequently nucleate, forming an initial broad size distribution of ligated gold clusters. nih.gov The entire synthesis can be understood as a combination of several distinct solution-phase reaction classes which include:

Dissolution of the gold precursor. nih.gov

Reduction of Au(I) to Au(0). nih.gov

Continuous nucleation and core growth. nih.gov

Ligand exchange reactions. nih.gov

Ion-molecule reactions. nih.gov

Etching of larger clusters and colloids. nih.gov

The rate of the reduction step is a critical parameter, as it controls the degree of overlap between the initial nucleation and the subsequent solution-phase processing steps. nih.gov By controlling these reaction conditions, such as the choice of solvent and reducing agent, the reaction pathway can be guided to favor the formation of specific cluster sizes. nih.gov

Nucleation and Core Growth Processes in Solution

Following the initial reduction of the Au(I) precursor, the resulting Au(0)LL' free radicals undergo nucleation, which gives rise to a wide size distribution of gold clusters. nih.gov The initial products of this nucleation are predominantly neutral clusters. nih.gov

These nascent clusters are not static and participate in continuous core growth processes in solution. Through a series of ion-molecule reactions and cluster-cluster aggregations, the gold cores increase in nuclearity. nih.gov Research has identified several specific cationic cluster intermediates and products during syntheses involving dppp and related diphosphine ligands. For example, using magnetron sputtering onto a dppp solution, cationic species such as [Au₆(dppp)ₙ]²⁺ (n = 3, 4) and [Au₁₁(dppp)₅]³⁺ have been precisely identified through electrospray ionization mass spectrometry. nih.govmdpi.com The growth process involves these smaller, stable cationic clusters acting as platforms or building blocks for larger structures. nih.gov

| Cluster Formula | Ligand | Charge State | Reference |

|---|---|---|---|

| [Au₆(dppp)₃]²⁺ | 1,3-Bis(diphenylphosphino)propane (dppp) | 2+ | nih.gov |

| [Au₆(dppp)₄]²⁺ | 1,3-Bis(diphenylphosphino)propane (dppp) | 2+ | nih.gov |

| [Au₁₁(dppp)₅]³⁺ | 1,3-Bis(diphenylphosphino)propane (dppp) | 3+ | nih.gov |

| [Au₉L₄]³⁺ | 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | 3+ | nih.gov |

| [Au₁₃L₅]³⁺ | 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | 3+ | nih.gov |

Ligand Exchange and Etching Phenomena

Ligand exchange and core etching are crucial post-nucleation phenomena that occur in the solution phase, profoundly influencing the final distribution of cluster sizes. nih.gov These processes are part of a dynamic equilibrium where clusters are continuously formed and deconstructed.

Ligand Exchange: Diphosphine ligands like dppp can readily exchange with other ligands, such as triphenylphosphine (B44618) (PPh₃), on the surface of the gold clusters. This exchange is driven by the chelate effect and the relative stability of the resulting complexes.

Etching: Etching is a process where larger, less stable gold clusters or colloidal particles are broken down into smaller fragments. nih.gov This can be induced by excess ligands, oxidizing agents, or other reagents in the solution. For instance, the introduction of a sulfide (B99878) source during the synthesis of a diphosphine-protected cluster was found to have an etching effect on the gold core surface, significantly influencing the final core structure obtained. nih.gov Etching acts as a corrective mechanism, removing less stable species from the solution and providing a source of Au(I) or smaller cluster fragments that can be incorporated into more stable, growing clusters. nih.gov

Size-Selective Processing for Tunable Metal Nuclearity

The remarkable ability to synthesize monodisperse or narrowly distributed gold nanoclusters stems from a process known as "size-selective" processing. nih.gov This is not a separate step but rather the result of the dynamic and cyclic interplay between core growth and core etching reactions that occur in solution after the initial, rapid reduction phase. nih.gov

During this processing, a broad distribution of clusters evolves over time. Clusters undergo core growth, while simultaneously, larger or less stable clusters are etched away. nih.gov This cyclic process promotes the gradual formation of clusters with specific, highly stable metal nuclearities, often referred to as "magic number" clusters. nih.gov These particular sizes represent low-energy structures that are more resistant to further growth or etching under the given reaction conditions.

By carefully controlling the reaction parameters—such as temperature, time, and reactant concentrations—this cyclic process can be guided to narrow a broad initial size distribution into a solution containing predominantly one or two specific cluster nuclearities. This affords a tunable synthesis, where different stable cluster sizes can be targeted and isolated. nih.gov

Assembly of Icosahedral Units in Metal Clusters

The icosahedron is a common and highly stable structural motif in gold cluster chemistry. The dppp ligand has been shown to stabilize clusters that incorporate this geometry. For example, the cluster cation [Au₁₁(dppp)₅]³⁺ has been synthesized and proposed to possess an icosahedral-like shape. nih.gov

Catalytic Applications of 1,3 Bis Phosphino Propane Complexes

Homogeneous Catalysis in Organic Synthesis

Complexes incorporating the dppp (B1165662) ligand are highly effective catalysts for a range of reactions in organic synthesis, most notably for the formation of carbon-carbon bonds. sigmaaldrich.com These catalysts are valued for their efficiency in facilitating cross-coupling reactions and other related transformations under homogeneous conditions. commonorganicchemistry.com

Dppp-metal complexes are extensively used in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds. rsc.orgresearchgate.net The electronic and steric properties imparted by the dppp ligand enhance the catalytic activity, allowing for the coupling of a wide array of substrates. sigmaaldrich.com

The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. nih.gov Dppp-ligated palladium catalysts have demonstrated significant efficacy in this reaction. ottokemi.com A notable advancement was the use of a Pd(OAc)2/dppp system to effectively activate aryl chlorides, which are typically less reactive but more cost-effective than the corresponding bromides and iodides. mdpi.com The catalyst system facilitates the coupling of various aryl and heteroaryl halides with boronic acids to produce biaryl compounds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling using dppp-based Catalysts

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / dppp | Various | Various | Not Specified | High |

| Aryl Bromides | Phenylboronic Acid | Pd(OAc)₂ / dppp | K₃PO₄ | Toluene | 100°C, 2h | 98 |

The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org Palladium complexes containing dppp, such as [Pd(dppp)Cl₂], are effective catalysts for this transformation. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgrsc.org The dppp ligand contributes to the stability and activity of the palladium catalyst throughout the catalytic cycle. libretexts.org

Table 2: Examples of Sonogashira Coupling using dppp-based Catalysts

| Aryl Halide | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(dppp) | CuI | Et₃N | THF | RT, 6h | 94 |

| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(dppp) | CuI | Piperidine | DMF | 90°C, 4h | 92 |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The use of dppp as a ligand is well-established in this reaction, promoting the efficient coupling of a variety of substrates. sigmaaldrich.comottokemi.comresearchgate.net Both palladium and nickel complexes of dppp have been successfully employed. The reaction is valued for its high functional group tolerance, which is partly attributable to the relatively mild nature of the organozinc reagents. nih.gov

Table 3: Examples of Negishi Coupling using dppp-based Catalysts

| Organic Halide | Organozinc Reagent | Catalyst System | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylzinc Chloride | PdCl₂(dppp) | THF | 60°C, 3h | 96 |

| Bromobenzene | Ethylzinc Iodide | NiCl₂(dppp) | THF | Reflux, 12h | 85 |

The Kumada coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.org The complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, or [NiCl₂(dppp)], is a classic and highly effective catalyst for this transformation. wikipedia.orgottokemi.com The reaction accommodates a wide range of alkyl, vinyl, and aryl Grignard reagents and organic halides. wikipedia.org The dppp ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle. wikipedia.org

Table 4: Examples of Kumada Coupling using dppp-based Catalysts

| Organic Halide | Grignard Reagent | Catalyst System | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Chlorobenzene | Phenylmagnesium Bromide | NiCl₂(dppp) | Diethyl Ether | Reflux, 16h | 97 |

| 1-Bromonaphthalene | Ethylmagnesium Bromide | NiCl₂(dppp) | THF | RT, 24h | 90 |

Beyond the canonical cross-coupling reactions, dppp-ligated catalysts are instrumental in other important carbon-carbon bond-forming transformations. One significant application is the palladium-catalyzed copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. wikipedia.org In this process, the dppp ligand controls the polymer structure and properties.

Additionally, dppp is employed as a ligand in the Heck reaction, a palladium-catalyzed method for the arylation or vinylation of alkenes. wikipedia.orgottokemi.com The ligand can influence the regioselectivity of the reaction. Dppp-palladium complexes have also been utilized in carbonylative reactions, such as the synthesis of quinazolinones from aryl iodides and anthranilamides under a carbon monoxide atmosphere. mdpi.com In this multicomponent reaction, a palladium dichloride/dppp catalyst system proved effective, demonstrating the ligand's utility in more complex synthetic sequences. mdpi.com

Carbon-Carbon Bond Formation Beyond Cross-Coupling

Palladium-Catalyzed Arylation Reactions (e.g., Heck Reaction, Benzoxazole (B165842) Arylation)

Complexes of 1,3-bis(diphenylphosphino)propane (B126693) (dppp) with palladium are effective catalysts in various arylation reactions, which are fundamental processes for forming carbon-carbon bonds. commonorganicchemistry.com These reactions include the Heck reaction and the direct arylation of heteroaromatic compounds like benzoxazoles. sioc-journal.cnwikipedia.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be influenced by the choice of ligand. wikipedia.org The use of dppp as a bidentate ligand in palladium-catalyzed arylations under Heck conditions can be employed to control regioselectivity. wikipedia.org Research has demonstrated that in the palladium-catalyzed arylation of the electron-rich olefin butyl vinyl ether with aryl halides, the combination of palladium(II) acetate (B1210297) and dppp promotes remarkable regioselectivity. liv.ac.uk This system favors substitution at the olefinic carbon alpha to the heteroatom, a level of control that is challenging to achieve with other methods. liv.ac.uk The use of three equivalents of dppp relative to the palladium catalyst was found to be optimal for achieving high yields of the desired α-arylated product. liv.ac.uk

Table 1: Regioselective Heck Arylation of Butyl Vinyl Ether with Aryl Halides Using a Pd(OAc)₂/DPPP Catalyst System Reaction conditions: Butyl vinyl ether, aryl halide, 1.2 equivalents of Et₃N, and 2.5 mol% of Pd(OAc)₂ with three equivalents of DPPP in DMF at 100°C for 12 hours. liv.ac.uk

| Aryl Halide | α/β Product Ratio | Isolated Yield of α-Product (Ketone after Hydrolysis) |

| Iodobenzene | >99/1 | 85% |

| 4-Iodotoluene | >99/1 | 88% |

| 4-Bromoacetophenone | >99/1 | 92% |

| 1-Bromonaphthalene | >99/1 | 87% |

| 4-Bromobenzonitrile | >99/1 | 86% |

Furthermore, a catalytic system composed of palladium(II) chloride and dppp has proven highly efficient for the direct C-2 arylation of benzoxazoles with aryl bromides. sioc-journal.cn This method is notable for its simplicity, use of commercially available materials, and tolerance of a wide range of functional groups on both the benzoxazole and the aryl bromide. sioc-journal.cn The efficiency of the catalyst is such that with a very low palladium loading of 0.01 mol%, aryl bromides can be fully converted. sioc-journal.cn Increasing the catalyst loading to 0.10 mol% allows for high yields (over 90%) to be achieved in a significantly shorter reaction time of 6 hours for most substrates. sioc-journal.cn

Table 2: Palladium/DPPP-Catalyzed C-2 Arylation of Benzoxazole with Various Aryl Bromides Data extracted from a study on the arylation of benzoxazoles using a PdCl₂/dppp catalyst system. sioc-journal.cn

| Aryl Bromide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Bromobenzene | 0.10 | 6 | 98 |

| 4-Bromotoluene | 0.10 | 6 | 99 |

| 4-Bromoanisole | 0.10 | 6 | 96 |

| 4-Bromobenzonitrile | 0.10 | 6 | 92 |

| 1-Bromonaphthalene | 0.10 | 12 | 95 |

| 4-Bromotoluene | 0.01 | 24 | >99 (conversion) |

Polymerization and Copolymerization Processes

Palladium(II) complexes featuring the 1,3-bis(diphenylphosphino)propane ligand are recognized as highly productive catalysts for the alternating copolymerization of carbon monoxide (CO) and ethylene. wikipedia.orgacs.org This process yields aliphatic polyketones, which are polymers with a perfectly alternating structure of carbonyl and ethylene units. acs.orgrsc.orgmdpi.com The dppp ligand forms a stable six-membered chelate ring with the palladium center, which is crucial for the catalytic activity and the alternating nature of the polymerization. wikipedia.org Kinetic studies of the migratory insertion reactions, which are key steps in the polymerization cycle, have been conducted on the (dppp)Pd(II) system to understand the mechanism and efficiency of this industrially relevant catalytic process. acs.org

The versatility of dppp extends to its use in nickel-based catalysis for the synthesis of advanced polymer architectures. nih.gov A notable application is the synthesis of donor-acceptor diblock copolymers, which are of interest for applications in organic photovoltaics. nih.govsigmaaldrich.com In a specific example, a nickel complex, Ni(dppp)Cl₂, is used to catalyze the sequential polymerization of two different monomers in a single reaction vessel. nih.gov The process begins with the synthesis of a nickel-terminated poly(3-hexylthiophene) (P3HT), a well-known donor polymer. This living polymer chain end then initiates the polymerization of a perylene (B46583) diimide-functionalized arylisocyanide monomer, an acceptor unit, via a chain-extension mechanism. nih.gov This method leverages two mechanistically distinct polymerizations in a controlled, chain-growth fashion, allowing for the synthesis of well-defined block copolymers. nih.gov

The ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide is a significant process for CO₂ utilization, producing aliphatic polycarbonates. nih.govnih.gov This reaction is typically catalyzed by various metal complexes, with common examples based on zinc, cobalt, chromium, and aluminum. nih.govnih.gov The catalytic cycle generally involves the coordination and ring-opening of the epoxide by a metal alkoxide intermediate, followed by the insertion of CO₂ to form a metal carbonate, which then propagates the polymer chain. nih.gov While many catalyst systems have been developed, including bicomponent systems that use a metal complex with a co-catalyst, the direct use of a 1,3-bis(phosphino)propane metal complex as the primary catalyst for this specific copolymerization is not prominently featured in the reviewed literature. nih.govnih.gov However, phosphine-containing compounds, such as bis(triphenylphosphine)iminium chloride (PPNCl), are sometimes employed as Lewis basic co-catalysts in these systems. nih.govfrontiersin.org

Mechanistic Investigations of Catalytic Cycles

Oxidative Addition Pathways

Oxidative addition of an aryl halide to a low-valent metal center, typically palladium(0), is the crucial first step in the catalytic cycles of many cross-coupling reactions, including the Heck reaction. chemrxiv.orguvic.caacs.org This step is often rate-determining and involves the palladium center inserting into the aryl-halide bond, changing its oxidation state from Pd(0) to Pd(II). uvic.ca The mechanism of this process is of significant interest for understanding and improving catalytic performance. chemrxiv.orguwindsor.ca

For palladium complexes with phosphine (B1218219) ligands, the active species that undergoes oxidative addition is often a coordinatively unsaturated, 14-electron Pd(0)L₂ or even a 12-electron Pd(0)L species, formed by dissociation of a ligand from a more stable precursor like Pd(0)L₃ or Pd(0)L₄. uvic.cauwindsor.ca In the case of bidentate, chelating phosphines such as dppp, the oxidative addition is understood to proceed from a monoligated Pd(dppp) complex. uwindsor.ca Studies on related chelating phosphines have shown that the dissociation of an extra ligand to generate the active species can be the turnover-limiting step of the entire catalytic cycle. acs.orguwindsor.ca

Two primary mechanistic pathways are considered for the oxidative addition step itself: a three-centered concerted mechanism and a more polar nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.orgchemrxiv.org The preferred pathway depends on factors such as the nature of the aryl halide, the polarity of the solvent, and the electronic and steric properties of the phosphine ligand. chemrxiv.orgchemrxiv.org While detailed mechanistic studies specifically isolating the oxidative addition pathway for Pd(dppp) complexes are part of a broader field of investigation, the general principles derived from studies of other chelating phosphines provide a framework for understanding its behavior in catalytic cycles. acs.orguwindsor.ca

Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in many catalytic cycles, representing the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org In this process, two cis-oidal ligands on a metal center couple to form a new covalent bond, while the metal's oxidation state is reduced, typically by two units. wikipedia.orglibretexts.org For palladium complexes involving this compound (dppp), this step is crucial as it is often the product-forming stage that regenerates the active Pd(0) catalyst. mdpi.com

Concerted Mechanism: The most common pathway is a concerted, three-centered transition state where the new bond forms simultaneously as the metal-ligand bonds break. wikipedia.org This mechanism proceeds with retention of stereochemistry at the carbon centers of the eliminating groups. umb.edu For square-planar Pd(II) complexes, the two groups targeted for elimination must be situated cis to one another. wikipedia.orglibretexts.orgumb.edu If the groups are initially trans, a trans-to-cis isomerization must occur before elimination can proceed. wikipedia.org

Dissociative Mechanism: In many cases, particularly for coordinatively saturated octahedral or square planar complexes, reductive elimination is preceded by the dissociation of a ligand. wikipedia.orglibretexts.orgumb.edu This generates a lower-coordinate, more reactive intermediate. For instance, a four-coordinate square planar Pd(II) complex might lose a ligand to form a three-coordinate T-shaped intermediate, which then undergoes reductive elimination more rapidly. umb.edu Chelating diphosphine ligands like dppp can make ligand dissociation more difficult compared to monodentate phosphines, which can sometimes result in slower elimination rates. umb.eduumb.edu Studies on alkylpalladium(II) amido complexes have shown that reductive elimination can occur from four-coordinate species through pathways involving initial dissociation of an anionic ligand or directly from the four-coordinate complex itself. nih.gov

Stepwise (SN2-type) Mechanism: An SN2-type mechanism has also been proposed, particularly for the formation of C-N and C-O bonds. This pathway, which proceeds with inversion of configuration, involves the nucleophilic attack of an anionic ligand (like an amide or alkoxide) on the other coordinated group. nih.govosti.gov

The choice between these mechanisms is a delicate balance of factors. For dppp-ligated palladium complexes, the constrained geometry of the six-membered chelate ring plays a significant role in influencing the accessibility of these different pathways.

Role of Ligand Electronic and Steric Effects

The electronic and steric properties of the this compound (dppp) ligand profoundly influence the rate and outcome of the reductive elimination step. berkeley.eduresearchgate.net These properties can be tuned to optimize catalytic activity by modulating the stability and reactivity of the palladium intermediates.

Electronic Effects: The electronic nature of the phosphine ligand affects the electron density at the palladium center. Since the metal gains electrons during reductive elimination, metal centers that are more electron-poor tend to undergo this step more rapidly. libretexts.org

Electron-donating groups on the phosphine ligand increase the electron density on the palladium atom. This increased electron density can strengthen the metal-ligand bonds and make the metal less electrophilic, generally slowing the rate of reductive elimination. libretexts.org

Electron-withdrawing groups on the ligand decrease the electron density at the metal center. This makes the palladium more electron-deficient and can accelerate the reductive elimination process. berkeley.edu For example, studies on diaryl ether formation from (L)Pd(Ar)(OAr') complexes showed that a ligand with electron-withdrawing trifluoromethyl groups (CF₃-DPPF) led to a C-O bond-forming reductive elimination rate that was twice as fast as the less electron-poor DPPF-ligated complex. berkeley.edu

Steric Effects: Steric parameters, particularly the bite angle and the bulk of the substituents on the phosphorus atoms, are critical in controlling the geometry and reactivity of the complex.

Bite Angle: The natural bite angle of a bidentate ligand is the preferred P-M-P angle determined by the ligand backbone. cmu.edu For dppp, this angle is approximately 91°, forming a six-membered chelate ring. wikipedia.org It is a general trend in palladium catalysis that ligands with wider bite angles facilitate and accelerate reductive elimination. researchgate.netrsc.orgrsc.org A larger bite angle can destabilize the square planar geometry preferred by the Pd(II) intermediate, thereby lowering the activation energy for elimination to the Pd(0) product, which often favors a more tetrahedral geometry. rsc.orghw.ac.uk The effect of bite angle on reductive elimination rates has been demonstrated in various systems. cmu.edu

Steric Bulk: Increasing the steric bulk of the ligand can also accelerate reductive elimination. berkeley.edu This is attributed to the relief of steric strain as the complex moves from the more crowded Pd(II) state to the transition state and the less crowded Pd(0) product. rsc.org In one study, replacing the phenyl groups of a DPPF-type ligand with bulky tert-butyl groups resulted in a reductive elimination rate that was roughly 100 times faster. berkeley.edu

Identification of Active Catalytic Species (e.g., Pd(0)-Pd(II)/dppp complexes)

Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that involves the interconversion of palladium between different oxidation states, most commonly Pd(0) and Pd(II). mdpi.commdpi.com The true active species that initiates the cycle by reacting with the substrate (e.g., via oxidative addition) is a coordinatively unsaturated Pd(0) complex. acs.orgrsc.orgresearchgate.net

In Situ Generation of the Active Pd(0) Catalyst: While preformed Pd(0) complexes can be used, it is common to generate the active catalyst in situ from more stable and readily available Pd(II) precursors, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). rsc.orgresearchgate.netacs.org When dppp is used as the ligand, it can also function as the reducing agent to convert the Pd(II) precatalyst to the active Pd(0) species. researchgate.net This reduction process often involves the oxidation of the phosphine ligand to its corresponding phosphine oxide. researchgate.net

Equilibria of dppp-Palladium Complexes: The reaction between a Pd(II) salt and dppp can lead to a mixture of palladium species in solution. The stoichiometry of the ligand to the metal is critical in determining the nature of the complexes formed.

Pd(dppp)₂: When two or more equivalents of dppp are added to a Pd(0) source, the coordinatively saturated 18-electron complex, Pd(dppp)₂, is often formed. This species is generally stable and considered unreactive towards oxidative addition, thus it is typically not the active catalytic species. acs.org

Pd(dba)(dppp) and Pd(dppp): When approximately one equivalent of dppp is used with a Pd(0) source like Pd(dba)₂, the complexes Pd(dba)(dppp) and the less-ligated Pd(dppp) are formed. acs.org These species exist in equilibrium. acs.org Kinetic studies have shown that the 14-electron Pd(dppp) complex is often the more reactive species that undergoes oxidative addition with substrates like phenyl iodide. acs.org

Therefore, the active catalytic species in a dppp-ligated palladium system is typically a low-coordinate Pd(0) complex, such as Pd(dppp). acs.orgacs.org

The Role of Pd(II) Intermediates: Once the active Pd(0) catalyst is formed and undergoes oxidative addition with an aryl halide (Ar-X), a square planar Pd(II) intermediate, (dppp)Pd(Ar)(X), is generated. mdpi.com This complex then proceeds through subsequent steps (transmetalation or reaction with a nucleophile) to form a diaryl, alkyl-aryl, or aryl-heteroatom Pd(II) complex. In many catalytic cycles, a Pd(II) complex can be the "resting state" of the catalyst, meaning it is the most stable and abundant intermediate in the cycle. acs.org The final, crucial step of reductive elimination from this Pd(II) species yields the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.comacs.org

Advanced Research and Emerging Applications

Nanotechnology and Sensor Development

The precise architecture of 1,3-Bis(phosphino)propane makes it an invaluable ligand in the synthesis and stabilization of metal nanoclusters, which are of significant interest for sensor technology due to their unique optical and electronic properties.

Development of Nanoclusterzymes for Colorimetric Sensing

Recent research has highlighted the utility of this compound in the development of nanoclusterzymes, which are nanomaterials with enzyme-like properties. These materials are being explored for applications in dual colorimetric sensing. sigmaaldrich.com The ligand plays a crucial role in the directed synthesis of gold monolayer-protected clusters. The reaction mechanism involves the reduction of phosphine-ligated gold(I) complexes, which then nucleate to form a distribution of ligated gold clusters. nih.gov

By carefully controlling reaction conditions, such as solvents and reducing agents, the process can be manipulated to achieve "size-selective" processing. This control allows for the narrowing of a broad distribution of nanoclusters into specific, stable nuclearities, which is a critical step in creating tunable materials for sensor applications. nih.gov Furthermore, this compound has been instrumental in the stronger assembly of icosahedral units within metal clusters, enhancing their structural stability, a key attribute for developing robust nanotechnology. sigmaaldrich.com

Bioinorganic Chemistry and Medicinal Applications

The ability of this compound to form stable complexes with a variety of metals has led to significant research into its medicinal and bioinorganic applications, particularly in the development of novel therapeutic agents.

Development of Biologically Active Metal Coordination Complexes

This compound is a versatile ligand for creating biologically active metal coordination complexes. sigmaaldrich.com Researchers have synthesized and characterized coordination compounds of nickel(II), copper(II), manganese(II), and iron(II) that incorporate both 1,3-Bis(diphenylphosphino)propane (B126693) and a 2-aminopyridine (B139424) ligand. mdpi.com These types of mixed-ligand complexes are investigated for their potential applications in biological systems, building on the established role of diphosphine ligands in this area. mdpi.com The diphosphine can coordinate to the metal in either a monodentate or bidentate fashion, influencing the geometry and reactivity of the resulting complex. mdpi.com

Antitumor Activity of Metal Complexes (e.g., Gold(I) Adducts)

A significant area of research is the antitumor activity of gold(I) complexes featuring this compound. A notable example is a mixed phosphine (B1218219) gold(I) species designed based on the structural features of known antitumor gold agents. wikipedia.orgsigmaaldrich.com This complex contains both monophosphine and diphosphine (1,3-Bis(diphenylphosphino)propane) ligands, which may lead to synergistic action. wikipedia.org

The complex exhibits ionic character and strong gold-phosphorus bonds, features that are similar to the most active antitumor gold compounds. sigmaaldrich.com The ionic nature enhances solubility in biological fluids, while the strong Au-P bonds help prevent rapid deactivation by biomolecules. wikipedia.orgsigmaaldrich.com In vitro testing by the National Cancer Institute revealed significant antitumor activity against a panel of human tumor cell lines. wikipedia.orgsigmaaldrich.com For instance, at a concentration of 0.10 mM, the compound reduced cell growth of breast cancer (MCF7), lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines significantly. wikipedia.orgsigmaaldrich.com The highest activity was observed against the MCF7 breast tumor cell line, with a half-maximal lethal concentration (LC50) of less than 0.01 μM. wikipedia.orgsigmaaldrich.com

| Cancer Type | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Breast Cancer | MCF7 | % Growth (at 0.10 mM) | 5% |

| Breast Cancer | MCF7 | LC50 | < 0.01 μM |

| Lung Cancer | NCI-H460 | % Growth (at 0.10 mM) | 8% |

| CNS Cancer | SF-268 | % Growth (at 0.10 mM) | 11% |

| Various | 29 Cell Lines | LC50 | Micromolar Range |

Environmental Catalysis (e.g., Degradation of Pollutants)

While direct applications in the degradation of specific environmental pollutants are not widely documented, this compound plays a critical role in environmental catalysis through its use in palladium-catalyzed cross-coupling reactions. These reactions are foundational to green chemistry and sustainable industrial synthesis. mdpi.commdpi.com

Models for Biological Systems (e.g., [FeFe]-Hydrogenases)

This compound and related diphosphine ligands are instrumental in synthesizing structural and functional models of the active sites of complex metalloenzymes, such as [FeFe]-hydrogenases. researchgate.net These enzymes are nature's highly efficient catalysts for the production and oxidation of hydrogen.

Synthetic models, typically diiron clusters with bridging dithiolate ligands like propane-1,3-dithiolate (pdt), mimic the core structure of the enzyme's active site. mdpi.com The inclusion of phosphine ligands in place of the native carbon monoxide and cyanide ligands allows for systematic tuning of the electronic and steric properties of the model complexes. These biomimetic models have been crucial for studying the enzyme's catalytic mechanism. For example, a [FeFe]-hydrogenase model containing a chelating diphosphine ligand was shown to catalytically activate H2 at room temperature and atmospheric pressure. researchgate.net By studying how these synthetic analogues react, researchers gain insight into the function of the native biological system, which is essential for developing new catalysts for hydrogen energy technologies. researchgate.net

Spectroscopic and Analytical Characterization Techniques for 1,3 Bis Phosphino Propane and Its Complexes

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for characterizing dppp (B1165662) complexes. The coordination of the dppp ligand to a metal center induces noticeable shifts in the vibrational frequencies of its constituent bonds.

Key diagnostic bands in the IR spectrum of dppp include those arising from the P-Ph (phenyl) and C-H vibrations. The aromatic ν(C-H) stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic ν(C-H) bands from the propane (B168953) backbone appear in the 2850–2930 cm⁻¹ region. A significant band for the ν(P-Ph) vibration is found around 1433 cm⁻¹. Upon complexation, these bands may shift slightly in position and intensity.

The most crucial information derived from FT-IR is the appearance of new, typically weak, absorption bands in the far-infrared region (below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-phosphorus (ν(M-P)) bonds, providing direct evidence of coordination. For instance, in a nickel(II) complex, a new band appearing at 388 cm⁻¹ was attributed to the ν(Ni-P) vibration. Similarly, metal-halide (ν(M-X)) stretches can also be identified in this region, such as a ν(Ni-Cl) band at 334 cm⁻¹. In some complexes, water molecules may be present, either coordinated to the metal or as lattice water. Coordinated water is indicated by a ν(OH) stretching vibration in the 3315–3360 cm⁻¹ region, while lattice water typically shows a broader band at higher frequencies, around 3488–3496 cm⁻¹.

| Vibrational Mode | Free dppp (cm⁻¹) | [Ni(dppp)(APY)(H₂O)Cl₂] (cm⁻¹) | Notes |

| Aromatic ν(C-H) | ~3068 | 3057 | Slight shift upon coordination. |

| Aliphatic ν(C-H) | ~2927 | 2924 | Bands from the propane backbone. |

| ν(P-Ph) | ~1433 | 1435 | Diagnostic for the phosphine (B1218219) ligand. |

| Aliphatic ν(P-C) | ~505 | 532 | Shift indicates change in electronic environment of P. |

| ν(Ni-P) | - | 388 | Direct evidence of coordination to the metal center. |

| ν(Ni-Cl) | - | 334 | Indicates presence of coordinated chloride. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P-{¹H} NMR)

NMR spectroscopy is arguably the most powerful technique for the characterization of dppp complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR provide detailed structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of free dppp shows characteristic signals for the aromatic protons of the phenyl groups and the aliphatic protons of the propane bridge. Upon coordination to a metal, these signals can experience shifts due to changes in the electronic environment. The spectra of complexes can be broad, but often feature upfield resonances (δ < 0.5 ppm) when alkyl groups are present on a coordinated metal, such as in organometallic rhodium-aluminum complexes.

For example, in palladium(II) complexes where the dppp ligand is chelated, the ³¹P{¹H} NMR spectrum often shows two doublets, indicating that the two phosphorus atoms are chemically inequivalent. In rhodium complexes, the phosphorus signal appears as a doublet due to coupling with the rhodium nucleus. The magnitude of the ¹J(M-P) coupling constant provides valuable information about the s-character of the metal-phosphorus bond. In the solid state, the magnitude of ¹⁹⁷Au quadrupole coupling in a gold(I) complex was sufficient to cause a collapse of the expected ¹J(Au-P) splitting from quartets to doublets.

| Compound / Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |

| dppp (free ligand) | ³¹P | CDCl₃ | -17.2 | - | |

| [Pd{C,N-C₆H₄{C(Me)=NOH}-2}(dppp)]ClO₄ | ³¹P | - | - | - | |

| [Au(dppey)₂]I | ³¹P | Solid | - | - | |

| [Rh(DPPP-OH)₂(DPPE)]Cl | ³¹P | - | - | J(Rh-P), J(P-P) |

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure of dppp complexes. The spectra of these complexes typically display several types of absorption bands.

Intra-ligand Transitions: High-energy, intense absorption bands are often observed in the ultraviolet region (200-350 nm). These are assigned to π→π* and n→π* electronic transitions within the aromatic phenyl rings of the dppp ligand itself.

Ligand-to-Metal Charge Transfer (LMCT): Intense bands can appear, often in the near-UV region. These arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal d-orbital to an empty π* orbital on the ligand.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weaker absorption bands are observed in the visible region (400-800 nm). These bands correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these transitions are dependent on the geometry of the complex and the metal ion, providing valuable structural information. For instance, dinitrosyl iron complexes with dppp show broad peaks between 475 and 600 nm, attributed to MLCT.

| Complex | Transition Type | Wavelength (λ_max, nm) | Region | Reference |

| [Ni(dppp)(APY)(H₂O)Cl₂] | d-d, CT | - | Visible, UV | |

| [(dppp)Fe(NO)₂] | MLCT | 475-600 (broad) | Visible | |

| M₃(dppp)₃(1)₂₆ (M=Pd, Pt) | - | - | UV-Vis | |

| Free dppe ligand (related diphosphine) | π→π, n→π | 261, 300 | UV |

Mass Spectrometry (Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like metal complexes directly from solution into the gas phase. It is particularly useful for determining the composition and stoichiometry of dppp complexes.

In a typical ESI-MS experiment, a solution of the complex is sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, intact complex ions are released and can be detected. The resulting mass spectrum plots ion abundance against the mass-to-charge ratio (m/z).

This technique has been successfully applied to characterize cationic gold clusters ligated by dppp. ESI-MS analysis of solutions containing these species identified various multiply charged clusters, allowing for the definitive determination of their composition (number of gold atoms and dppp ligands) and charge state. Collision-induced dissociation (CID) experiments can be further employed on mass-selected ions to study their gas-phase fragmentation pathways, providing insights into the stability and structure of the clusters.

| Ion Species | Formula | Technique | Key Finding | Reference |

| Cationic Gold Clusters | [Auₙ(dppp)ₘ]ˣ⁺ | ESI-MS | Identification of specific cluster compositions (e.g., n=9, m=4, x=3) in solution. | |

| Cationic Gold Clusters | [Au₉L₄]³⁺, [Au₁₃L₅]³⁺, etc. (L=dcpp*) | ESI-MS/CID | Systematic study of gas-phase fragmentation pathways. |

*dcpp = 1,3-bis(dicyclohexylphosphino)propane (B25926), a related ligand studied for comparison.

X-ray Diffraction Studies (Single Crystal X-ray Crystallography)

Single crystal X-ray crystallography provides the most definitive and unambiguous structural characterization of dppp complexes in the solid state. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

For dppp complexes, X-ray diffraction studies reveal crucial structural details:

Coordination Geometry: It confirms the geometry around the metal center (e.g., square planar, tetrahedral, octahedral). For example, a palladium(II) complex with dppp and an oxime ligand was shown to have a slightly distorted square-planar geometry.

Chelate Ring Conformation: The dppp ligand forms a six-membered chelate ring with the metal (M-P-C-C-C-P). X-ray studies show that this ring typically adopts a stable chair conformation.

Bond Parameters: Precise M-P bond lengths and P-M-P bite angles are determined. The natural bite angle of the dppp ligand is a key parameter influencing the geometry and reactivity of its complexes.

Intermolecular Interactions: The analysis can reveal non-covalent interactions like hydrogen bonding or Au-Au interactions that influence the crystal packing. In one study, a cyclo form of [(μ-dppp)(AuCl)₂] showed a short intramolecular Au-Au contact of 3.237 Å.

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [ReOCl₃(dppp)] | Monoclinic | P2₁/n | - | - | |

| [Pd{C,N-C₆H₄{C(Me)=NOH}-2}(dppp)]ClO₄ | - | - | Pd-P: ~2.2850 | - | |

| [(μ-dppp)(AuCl)₂] (cyclo form) | - | - | Au-Au: 3.237 | - | |

| [Au(dppey)₂]I | - | - | Au-P: 2.380-2.426 | P-Au-P: 110.63-137.71 |

Thermal Analysis (Thermogravimetry, Derivative Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques, including Thermogravimetry (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition pathways of dppp complexes.

Thermogravimetry (TGA): TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information on decomposition temperatures, the number of decomposition steps, and the mass of the final residue.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve. Peaks on the DTG curve correspond to the temperatures of maximum decomposition rate for each step.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and a reference material. It indicates whether decomposition steps are endothermic or exothermic.

For a series of [M(dppp)(APY)(H₂O)Cl₂]·xH₂O complexes (where M = Ni, Cu, Mn, Fe), thermal analysis showed multi-stage decomposition. The initial mass loss at lower temperatures (e.g., 57–165 °C for the Fe complex) typically corresponds to the loss of lattice and coordinated water molecules, often an endothermic process. Subsequent steps at higher temperatures involve the decomposition and loss of the organic ligands (APY and dppp), which are often exothermic. The final residue at the end of the experiment is typically a stable metal oxide.

| Complex | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| [Mn(dppp)(APY)(H₂O)Cl₂] | 3 | - | - | MnO | |

| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O | 4 | 57-600 | Stage 1 (3 H₂O): 7.27% (found) | FeO |

Mössbauer Spectroscopy (Gold-197 Mössbauer)

For gold complexes, ¹⁹⁷Au Mössbauer spectroscopy is a highly sensitive technique that provides unique insights into the electronic structure of the gold center. The technique measures the resonant absorption of gamma rays by ¹⁹⁷Au nuclei. The resulting spectra are characterized by two main parameters:

Isomer Shift (I.S.): This parameter is related to the s-electron density at the gold nucleus. It is sensitive to the oxidation state of the gold (e.g., Au(I), Au(II), Au(III)) and the nature of the coordinating ligands.

Quadrupole Splitting (Q.S.): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. It provides information about the symmetry of the electronic environment around the gold atom. For linear two-coordinate Au(I) complexes, a significant quadrupole splitting is observed.

Studies on gold(I) phosphine complexes, including those with dppp-related ligands, show that both I.S. and Q.S. values are consistent with the coordination environment. For example, in a series of four-coordinate Au(I) complexes, [Au(dppey)₂]X, the quadrupole splitting values were found to be consistent with the degree of distortion of the AuP₄ coordination sphere as determined by X-ray crystallography. The Q.S. value increased from 1.22 mm s⁻¹ for the less distorted PF₆⁻ salt to 1.46 mm s⁻¹ for the more distorted I⁻ salt, reflecting the lower symmetry around the gold atom in the latter.

| Complex | Isomer Shift (I.S., mm s⁻¹) | Quadrupole Splitting (Q.S., mm s⁻¹) | Notes | Reference |

| [Au(dppey)₂]PF₆ | - | 1.22 | Consistent with less distorted AuP₄ sphere. | |

| [Au(dppey)₂]I | - | 1.46 | Consistent with more distorted AuP₄ sphere. | |

| Various Au(I) Phosphine Complexes | Varies | Varies | I.S. and Q.S. depend on ligand and counter-ion. |

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the purity and confirming the empirical formula of newly synthesized compounds. For 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and its coordination complexes, this method provides a quantitative determination of the percentage composition of elements, primarily carbon (C), hydrogen (H), and nitrogen (N), if present. The experimentally determined (found) values are compared against the theoretically calculated percentages for the proposed molecular formula. A close agreement between the found and calculated values is a strong indicator of the successful synthesis of the target compound in a pure form. nih.govnih.govnih.gov

The molecular formula for the free ligand 1,3-bis(diphenylphosphino)propane is C₂₇H₂₆P₂, with a molar mass of 412.45 g/mol . wikipedia.orgsigmaaldrich.com The theoretical elemental composition is approximately 78.63% Carbon and 6.35% Hydrogen.

In the characterization of dppp-containing metal complexes, elemental analysis is crucial for confirming the stoichiometry of the final product, including the ratio of metal to ligands and the presence of any coordinated or lattice solvent molecules. nih.gov

Research Findings on dppp Complexes

Detailed studies on various transition metal complexes incorporating the dppp ligand consistently utilize elemental analysis to validate their proposed structures. For instance, a series of four coordination compounds with the general formula [M(dppp)(APY)(H₂O)Cl₂]·xH₂O (where M = Ni(II), Cu(II), Mn(II), Fe(II); APY = 2-aminopyridine (B139424); and x = 0, 1, or 2) were prepared and characterized. nih.govresearchgate.net The elemental analysis results for these complexes showed good agreement between the calculated and found percentages, supporting the proposed formulas. nih.gov

Similarly, the synthesis of palladium(II) complexes, such as [Pd(dppp)(CH₃)Cl], relied on elemental analysis to confirm their composition. units.it The experimental values for carbon and hydrogen percentages were found to be in close alignment with the theoretical values calculated for the suggested formula. units.it The structures of numerous other palladium and platinum complexes featuring dppp have also been substantiated through elemental analysis, confirming the binding ratios of the ligands to the metal center. nih.gov

The following tables present a collection of elemental analysis data for various metal complexes containing the 1,3-bis(diphenylphosphino)propane ligand, as reported in the scientific literature.

Table 1: Elemental Analysis Data for Divalent Metal Complexes with dppp and 2-Aminopyridine nih.gov

| Complex Formula | Element | Calculated (%) | Found (%) |

| [Ni(dppp)(APY)(H₂O)Cl₂]·H₂O (C₃₂H₃₄Cl₂N₂NiO₂P₂) | C | 57.52 | 57.23 |

| H | 5.13 | 4.88 | |

| N | 4.19 | 4.01 | |

| [Cu(dppp)(APY)(H₂O)Cl₂] (C₃₂H₃₂Cl₂CuN₂OP₂) | C | 58.15 | 57.89 |

| H | 4.88 | 4.65 | |

| N | 4.24 | 4.03 | |

| [Mn(dppp)(APY)(H₂O)Cl₂] (C₃₂H₃₂Cl₂MnN₂OP₂) | C | 58.64 | 58.33 |

| H | 4.92 | 4.71 | |

| N | 4.27 | 4.11 | |

| [Fe(dppp)(APY)(H₂O)Cl₂]·2H₂O (C₃₂H₃₆Cl₂FeN₂O₃P₂) | C | 55.52 | 55.23 |

| H | 5.24 | 5.01 | |

| N | 4.05 | 3.87 |

Table 2: Elemental Analysis Data for a Palladium(II) dppp Complex units.it

| Complex Formula | Element | Theoretical (%) | Experimental (%) |

| [Pd(dppp)(CH₃)Cl] (C₃₇H₃₁ClP₂Pd) | C | 65.39 | 65.85 |

| H | 4.60 | 4.77 |

Theoretical and Computational Studies on 1,3 Bis Phosphino Propane Systems

Electronic Structure and Bonding Analysis

In a trichlorooxorhenium(V) complex, [ReOCl3(dppp)], the rhenium atom is octahedrally coordinated to an oxo anion, three chlorine atoms, and the two phosphorus atoms of the dppp (B1165662) ligand. researchgate.net This coordination results in the formation of a stable six-membered ring, consisting of the rhenium center and the P-C-C-C-P backbone of the ligand, which adopts a chair conformation. researchgate.net